molecular formula C18H14ClN3O3S B11769197 N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11769197
M. Wt: 387.8 g/mol
InChI Key: QCYGMGGORRWTTD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a thioacetamide group. The structure includes a 4-chlorophenyl substituent on the oxadiazole ring and a 4-acetylphenyl group on the acetamide moiety. The oxadiazole scaffold is known for its bioisosteric properties, mimicking ester or amide functionalities, which enhance pharmacological activity by forming hydrogen bonds with biological targets .

Properties

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14ClN3O3S/c1-11(23)12-4-8-15(9-5-12)20-16(24)10-26-18-22-21-17(25-18)13-2-6-14(19)7-3-13/h2-9H,10H2,1H3,(H,20,24)

InChI Key

QCYGMGGORRWTTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Formation

4-Chlorophenylacetic acid is treated with excess hydrazine hydrate in ethanol under reflux to yield 4-chlorophenylacetohydrazide . The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the carboxylic acid starting material.

Cyclization to 1,3,4-Oxadiazole-2-thiol

The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux in ethanol. This step facilitates cyclization, producing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol . The thiol group (-SH) at position 2 of the oxadiazole ring is critical for subsequent alkylation reactions.

Key Reaction Conditions:

  • Solvent: Ethanol or dioxane

  • Temperature: 80–100°C

  • Reaction Time: 6–8 hours

  • Yield: 70–85%

Synthesis of Chloroacetamide Precursor: 2-Chloro-N-(4-acetylphenyl)acetamide

The chloroacetamide moiety is synthesized via acylation of 4-aminoacetophenone.

Acylation Reaction

4-Aminoacetophenone reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) or acetone, catalyzed by triethylamine (TEA). The reaction proceeds at 0–5°C to minimize side reactions, yielding 2-chloro-N-(4-acetylphenyl)acetamide .

Optimization Notes:

  • Stoichiometry: A 1:1.2 molar ratio of 4-aminoacetophenone to chloroacetyl chloride ensures complete conversion.

  • Purification: Recrystallization from ethanol affords high-purity product (mp: 145–148°C).

Thioether Formation: Alkylation of Oxadiazole-2-thiol

The thiol group of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with the chloroacetamide precursor.

Alkylation Reaction

A mixture of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-acetylphenyl)acetamide is refluxed in dry acetone or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction typically completes within 12–24 hours, yielding the target compound.

Critical Parameters:

  • Base: K₂CO₃ or diisopropylethylamine (DIPEA)

  • Molar Ratio: 1:1.2 (oxadiazole-thiol : chloroacetamide)

  • Yield: 65–78%

Alternative Pathways and Methodological Variations

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (35 kHz, 310 W) accelerates the alkylation step, reducing reaction time to 2–4 hours with comparable yields (70–75%). This green chemistry approach minimizes side products and enhances reproducibility.

One-Pot Synthesis

Sequential reactions without intermediate isolation have been explored. For example, in situ generation of the oxadiazole-thiol followed by immediate alkylation with chloroacetamide in a single reactor reduces purification steps but requires precise stoichiometric control.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 2.55 (s, 3H, -COCH₃),

    • δ 4.12 (s, 2H, -SCH₂CO-),

    • δ 7.45–8.10 (m, 8H, aromatic protons).

  • IR (KBr):

    • 1685 cm⁻¹ (C=O, acetamide),

    • 1240 cm⁻¹ (C-O-C, oxadiazole).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98%.

Challenges and Optimization Strategies

Side Reactions

  • Oxidation of Thiol: Exposure to air may oxidize the -SH group to disulfides. Conducting reactions under nitrogen atmosphere mitigates this.

  • Over-Alkylation: Excess chloroacetamide can lead to di-alkylated products. Controlled reagent addition and stoichiometry prevent this.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Acetone balances reactivity and ease of isolation.

Comparative Data on Synthetic Routes

MethodConditionsTime (h)Yield (%)Purity (%)
ConventionalReflux, K₂CO₃, acetone246595
Ultrasound35 kHz, DMF47598
One-PotSequential, no isolation186092

Industrial Scalability Considerations

Cost Efficiency

  • Raw Materials: 4-Chlorophenylacetic acid (≈$120/kg) and chloroacetyl chloride (≈$90/kg) dominate costs.

  • Catalyst Recovery: Recycling K₂CO₃ via filtration reduces expenses.

Environmental Impact

  • Waste Management: Ethanol and acetone are recycled via distillation.

  • Green Metrics: Ultrasound methods align with E-factor reduction goals (waste/product ratio < 2) .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies suggest that it may exert cytotoxic effects on breast cancer cells (e.g., MCF7 cell line), with significant inhibition percentages reported during assays such as the Sulforhodamine B assay. The presence of the oxadiazole ring is believed to contribute to its effectiveness against cancer cells by interfering with cellular processes .

Acetylcholinesterase Inhibition

The potential for this compound to act as an acetylcholinesterase inhibitor has also been explored. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds designed with similar structural features have shown promising inhibitory activity against acetylcholinesterase, suggesting a potential application in treating cognitive decline associated with Alzheimer's .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains .
Study 2Anticancer ActivityShowed significant cytotoxicity against MCF7 breast cancer cells .
Study 3Acetylcholinesterase InhibitionExhibited promising results as a potential treatment for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s acetylphenyl and chlorophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl rings and the oxadiazole-linked functional groups. Key comparisons include:

Compound Substituents Key Spectral Data Reference
Target Compound 4-Acetylphenyl (R1), 4-Chlorophenyl (R2) IR: C=O (1670 cm⁻¹), NH (3446 cm⁻¹); ¹H NMR: δ2.57 (COCH₃), δ4.51 (CH₂)
Compound 14a 4-Chlorophenyl (R1), 4-Chlorophenyl (R2) IR: N–H (3210 cm⁻¹), C–H (3046, 2918 cm⁻¹); ¹H NMR: δ4.14 (S–CH₂)
Compound 154 4-Chlorophenyl (R1), 4-(p-Tolyl)pyrimidin-2-yl (R2) IC₅₀ (A549): 3.8 μM; 25-fold selectivity over HEK cells
Compound 4d Phthalazinone (R1), 4-Chlorophenyl (R2) Melting point: 206–208°C; IR: C=O (710 cm⁻¹)
Compound 5d 5-Bromobenzofuran (R1), 4-Fluorophenyl (R2) Tyrosinase inhibition activity; IR: C–S (621 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound and 14a enhances stability and bioactivity via hydrophobic interactions and halogen bonding .
  • Acetyl vs.
  • Melting Points: Derivatives like 4d (melting point >200°C) exhibit higher thermal stability due to rigid phthalazinone cores, whereas the target compound’s melting point is unreported but likely lower due to its flexible acetamide chain .

Key Observations :

  • Halogen Substituents : The 4-chlorophenyl group in the target compound and Compound 154 enhances anticancer activity by promoting hydrophobic interactions with kinase active sites .
  • Acetyl Group Role : The acetyl moiety may modulate drug-likeness by balancing lipophilicity (LogP) and solubility, critical for bioavailability .

Key Observations :

  • Base and Solvent : Potassium carbonate in acetone or dioxane is standard for S-alkylation, ensuring high yields .
  • Green Chemistry : Ultrasonic methods (e.g., for 4a–4l) reduce reaction times compared to conventional heating .

Biological Activity

N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetylphenyl group, a thioether linkage, and a 1,3,4-oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their ability to penetrate bacterial membranes effectively .
  • Gram-negative Bacteria : The effectiveness against Gram-negative bacteria like Escherichia coli is generally lower, attributed to the more complex outer membrane of these organisms .

Anticancer Activity

The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. The oxadiazole ring has been associated with cytotoxic effects in various cancer cell lines. For example:

  • Cell Line Studies : Compounds containing oxadiazole have demonstrated significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

  • Antimicrobial Testing : A study synthesized various N-substituted acetamides and evaluated their antimicrobial activity. The results indicated that those with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assays : Another study focused on the synthesis of thiazole and oxadiazole derivatives, revealing that the presence of specific substituents significantly influenced their anticancer properties .

Data Tables

Compound NameStructureAntimicrobial ActivityAnticancer ActivityIC50 (µg/mL)
This compoundStructureEffective against Gram-positiveSignificant against A-4311.98
Related Compound 1StructureModerate against Gram-negativeModerate against Jurkat1.61
Related Compound 2StructureEffective against MRSAHigh cytotoxicity in multiple lines< 0.5

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Reference
AcetoneK₂CO₃60–80 (reflux)86
EthanolK₂CO₃Room temperature79
DMFEt₃N9068

Higher yields are achieved in polar aprotic solvents like acetone due to better nucleophilicity of the thiolate ion .

Basic: What spectroscopic and chromatographic techniques confirm structure and purity?

Answer:

  • ¹H/¹³C NMR : Identifies protons (e.g., acetyl CH₃ at δ 2.57 ppm, oxadiazole CH₂ at δ 4.51 ppm) and carbon environments .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1670 cm⁻¹, NH stretch at 3446 cm⁻¹) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Substituent Effects :
    • 4-Chlorophenyl on oxadiazole : Enhances lipophilicity and membrane permeability, critical for antiproliferative activity (IC₅₀ = 12.5 μM in MCF-7 cells) .
    • Acetylphenyl on acetamide : Introduces electron-withdrawing effects, stabilizing binding interactions with kinase targets .
  • Thioether Linkage : Facilitates redox-mediated cytotoxicity via ROS generation .

Q. Table 2: Biological Activity of Analogues

Substituent (R)Target Cell LineIC₅₀ (μM)Reference
4-NitrophenylHeLa8.2
4-MethoxyphenylA54918.7
4-Chlorophenyl (Parent)MCF-712.5

Advanced: What in silico approaches predict interactions with biological targets?

Answer:

  • Molecular Docking : Simulations with EGFR kinase (PDB: 1M17) show hydrogen bonding between the acetamide carbonyl and Lys721, while the 4-chlorophenyl group occupies a hydrophobic pocket .
  • DFT Calculations : HOMO-LUMO analysis (B3LYP/6-31G*) predicts charge transfer interactions, correlating with observed antioxidant activity .
  • ADMET Prediction : SwissADME models indicate moderate blood-brain barrier permeability (LogP = 3.1) and CYP3A4 inhibition risk .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Answer:
Variations in IC₅₀ values (e.g., 8.2 μM vs. 18.7 μM) arise from:

  • Assay Conditions : Differences in cell viability protocols (MTT vs. SRB assays) .
  • Solubility Factors : DMSO concentration >0.1% reduces activity in hydrophilic media .
  • Metabolic Interference : Liver microsomal enzymes (e.g., CYP450) degrade the compound in long-term assays .

Recommendation : Standardize assays using CLSI guidelines and include negative controls for solvent effects .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Deuterium Incorporation : Replacing labile hydrogens (e.g., acetamide CH₃) with deuterium reduces CYP450-mediated oxidation .
  • Prodrug Design : Phosphorylate the thioether group to enhance aqueous solubility and delay hepatic clearance .

Basic: How is stability assessed under varying pH and temperature?

Answer:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 5–9 but hydrolyzes in strong acids/bases .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for oral formulations .

Advanced: What mechanistic insights explain its dual antiproliferative and antioxidant effects?

Answer:

  • ROS Scavenging : The thioether group quenches free radicals (EC₅₀ = 45 μM in DPPH assay) .
  • Apoptosis Induction : Upregulates caspase-3/7 activity (3-fold increase in Jurkat cells) via mitochondrial depolarization .

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